molecular formula C9H10F2O B7872609 1-(3,5-Difluorophenyl)propan-2-ol CAS No. 1021928-08-4

1-(3,5-Difluorophenyl)propan-2-ol

Cat. No.: B7872609
CAS No.: 1021928-08-4
M. Wt: 172.17 g/mol
InChI Key: RBXBUNVTDIPYQN-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.18 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both hydroxyl and difluorophenyl groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents . Researchers utilize this compound in the exploration of novel chemical entities, where its structure can be leveraged to create analogs of biologically active molecules. The difluorophenyl moiety is a common feature in various pharmaceuticals due to its ability to influence the metabolic stability and binding affinity of drug candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with good laboratory practices. Based on safety data for this compound class, it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXBUNVTDIPYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292138
Record name 3,5-Difluoro-α-methylbenzeneethanol
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Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021928-08-4
Record name 3,5-Difluoro-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021928-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-α-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 1 3,5 Difluorophenyl Propan 2 Ol

Chemical Transformations at the Hydroxyl Group

The secondary hydroxyl group is a primary site for the chemical derivatization of 1-(3,5-difluorophenyl)propan-2-ol. Its reactivity allows for oxidation to a ketone, formation of esters and ethers, and conversion into various leaving groups for subsequent substitution reactions.

Oxidation: The benzylic nature of the alcohol facilitates its oxidation to the corresponding ketone, 1-(3,5-difluorophenyl)propan-2-one. A variety of methods are available for this transformation, ranging from classic metal-based reagents to greener, metal-free photochemical processes. organic-chemistry.orgrsc.org These methods are often chemoselective, targeting the benzylic alcohol over other alcohol types that might be present in a more complex molecule. organic-chemistry.org

Table 1: Selected Methods for Oxidation of Secondary Benzylic Alcohols

Oxidant/Catalyst System Conditions Product Notes
Potassium tetrasodium (B8768297) diperiodatocuprate(III) Alkaline solution, room temperature Corresponding ketone Good yields for benzylic alcohols. researchgate.net
Eosin Y / O₂ Blue LED irradiation Corresponding ketone Metal-free, green photochemical method with good functional group tolerance. organic-chemistry.org
Thioxanthenone / Air Household lamp or sunlight Corresponding ketone Mild, green photochemical protocol. rsc.org
Iron(III) phthalocyaninato complex / H₂O₂ or TBHP Neat (substrate as solvent) Corresponding ketone High turnover numbers and selectivity. rsc.org
Esterification and Etherification:youtube.comyoutube.comnih.gov

Silylation: As with other alcohols, the hydroxyl group can be protected or derivatized by converting it into a silyl (B83357) ether. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) are commonly used for this purpose. This reaction can be performed with high enantioselectivity using copper-hydride catalysis, which allows for the kinetic resolution of racemic mixtures of chiral alcohols. nih.gov

Modifications and Functionalization of the Difluorophenyl Moiety

The 3,5-difluorophenyl group is characterized by the strong electron-withdrawing and ortho-, para-directing effects of the two fluorine atoms. researchgate.net This electronic profile governs its reactivity, primarily towards electrophilic aromatic substitution (SEAr).

Electrophilic Aromatic Substitution (SEAr): While the fluorine atoms deactivate the ring towards electrophilic attack compared to benzene (B151609), substitution is still possible under appropriate conditions. wikipedia.orgmsu.edu The incoming electrophile is directed to the positions ortho and para to the fluorine atoms. Given the 3,5-substitution pattern, the C2, C4, and C6 positions are activated.

Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions may be less efficient due to the deactivating nature of the ring. msu.edu

The regiochemical outcome will be a mixture of products, with substitution occurring at the available ortho (C2, C6) and para (C4) positions relative to the fluorine atoms.

Chemical Conversions Involving the Propanol (B110389) Chain

The propanol chain offers sites for transformation beyond the hydroxyl group, particularly through elimination reactions or by converting the alcohol into a leaving group.

Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes. libretexts.org This E1-type elimination proceeds via a carbocation intermediate. youtube.com According to Zaitsev's rule, the major product would be the more substituted (and thus more stable) alkene, (E/Z)-1-(3,5-difluorophenyl)prop-1-ene, with the less substituted 3-(3,5-difluorophenyl)prop-1-ene as a minor product. youtube.comyoutube.com

Substitution via Leaving Group Formation: The hydroxyl group is a poor leaving group but can be converted into a good one, such as a tosylate, mesylate, or a halide. libretexts.org For instance, reaction with a strong hydrohalic acid (HBr, HCl) proceeds via an SN1 mechanism to form the corresponding 2-halo-1-(3,5-difluorophenyl)propane. libretexts.orgyoutube.com This halide can then be displaced by a variety of nucleophiles to introduce new functional groups onto the propanol chain. Direct amination of secondary alcohols with ammonia (B1221849) is also possible using specific catalytic systems. google.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for rapidly building molecular complexity. organic-chemistry.org While alcohols are not direct components in some of the most common MCRs like the Ugi or Passerini reactions, they can be utilized in others, or used after in situ conversion.

This compound is a suitable candidate for the multicomponent Hosomi–Sakurai reaction . nih.gov In this process, an aldehyde, an alcohol (or its silyl ether), and an allyl silane (B1218182) combine in the presence of a Lewis acid to form a homoallylic ether. nih.gov The alcohol component, here this compound, is incorporated into the final product structure.

Another potential application is in MCRs that generate homoallylic alcohols. nih.gov These reactions can involve the in situ generation of an allylic boronic species which is then trapped by an aldehyde. While not a direct component, derivatives of this compound, such as the corresponding aldehyde formed by oxidation, could serve as the aldehyde component in such reactions.

Chemo-, Regio-, and Stereoselective Derivatization Strategies

Achieving selectivity is crucial when modifying a molecule with multiple reactive sites like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the oxidation of the benzylic alcohol can be performed chemoselectively in the presence of non-benzylic, aliphatic alcohols. organic-chemistry.org Similarly, enzyme-catalyzed esterification can selectively acylate the hydroxyl group without affecting other parts of the molecule.

Regioselectivity: This controls the position of a reaction. In the dehydration of the propanol chain, regioselectivity determines which alkene isomer is the major product, typically favoring the more stable Zaitsev product. youtube.com In electrophilic substitution of the difluorophenyl ring, regioselectivity dictates which of the activated positions (C2, C4, C6) the electrophile attacks.

Stereoselectivity: The presence of a chiral center at C-2 makes stereoselective reactions particularly relevant.

Kinetic Resolution: This technique separates a racemic mixture by having one enantiomer react faster than the other. Lipase-catalyzed enantioselective esterification (acylation) is a well-established method for the kinetic resolution of secondary alcohols, yielding one enantiomer as the ester and the other as unreacted alcohol, both in high enantiomeric purity. mdpi.comencyclopedia.pubgoogle.com Similarly, enantioselective silylation can achieve the same outcome. nih.gov

Chiral Derivatizing Agents: Reacting the racemic alcohol with a chiral auxiliary, such as Mosher's acid, creates a mixture of diastereomers. nih.govtcichemicals.com These diastereomers have different physical properties and can often be separated by standard techniques like chromatography. Cleavage of the chiral auxiliary then yields the pure enantiomers of the original alcohol. tcichemicals.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(3,5-Difluorophenyl)propan-2-one
(E/Z)-1-(3,5-Difluorophenyl)prop-1-ene
3-(3,5-Difluorophenyl)prop-1-ene
2-Halo-1-(3,5-difluorophenyl)propane
Allyl silane
Benzaldehyde
Benzene
Benzoic acid
tert-Butyldimethylsilyl chloride (TBDMSCl)
Eosin Y
Homoallylic ether
Mosher's acid
Nitric acid
Sulfuric acid
Thioxanthenone

Stereochemical Investigations of 1 3,5 Difluorophenyl Propan 2 Ol

Enantiomeric and Diastereomeric Resolution Techniques

The resolution of enantiomers of 1-(3,5-Difluorophenyl)propan-2-ol, which are non-superimposable mirror images, is a critical process for obtaining stereopure compounds. This is often achieved through various chromatographic and enzymatic methods.

Chromatographic Resolution:

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating the enantiomers of chiral alcohols like this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. sigmaaldrich.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal separation. nih.gov

For analytical and preparative separations, the elution order of the enantiomers can be influenced by several factors, including the specific type of polysaccharide derivative used in the CSP, the nature of the mobile phase, and the temperature. nih.gov

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, particularly lipases. jocpr.com In this process, a racemic mixture of this compound can be subjected to an enzyme-catalyzed reaction, such as acylation. One enantiomer reacts at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. jocpr.com

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently employed for the kinetic resolution of secondary alcohols. acs.orgnih.gov The reaction conditions, including the acyl donor, solvent, and temperature, are optimized to maximize both the conversion and the enantiomeric excess of the product. nih.gov Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. acs.orgacs.org This can be achieved by combining the enzymatic resolution with a compatible racemization catalyst, such as a zeolite or a ruthenium complex. acs.orgnih.gov

Table 1: Comparison of Resolution Techniques for Chiral Secondary Alcohols This table is generated based on data from analogous compounds and represents techniques applicable to this compound.

TechniquePrincipleAdvantagesCommon Reagents/Conditions
Chiral HPLC Differential interaction with a chiral stationary phase. nih.govApplicable to a wide range of compounds; both analytical and preparative scales. sigmaaldrich.comPolysaccharide-based columns (e.g., Chiralcel® OD-H); mobile phase of hexane/isopropanol. nih.gov
Enzymatic Kinetic Resolution Enantioselective enzymatic reaction. jocpr.comHigh enantioselectivity; mild reaction conditions. jocpr.comLipases (e.g., Candida antarctica lipase B); acyl donor (e.g., vinyl acetate); organic solvent. acs.orgnih.gov
Dynamic Kinetic Resolution Combination of enzymatic resolution and in situ racemization. acs.orgTheoretical 100% yield of a single enantiomer. acs.orgLipase and a racemization catalyst (e.g., ruthenium complex or zeolite). acs.orgnih.gov

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (the actual 3D arrangement of atoms) is essential. Several spectroscopic and chemical methods are employed for this purpose.

Mosher's Method:

A prevalent technique for determining the absolute configuration of chiral secondary alcohols is Mosher's method. nih.govstackexchange.com This involves the formation of diastereomeric esters by reacting the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.comumn.edu The resulting diastereomers exhibit distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute configuration can be deduced. nih.govmdpi.com

Advanced Spectroscopic and Chiroptical Methods:

Besides Mosher's method, other techniques like X-ray crystallography can provide unambiguous determination of the absolute configuration, provided that suitable crystals can be obtained. nih.gov Chiroptical methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), which measure the differential absorption of circularly polarized light, can also be used to assign the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Table 2: Methods for Determining Absolute Configuration of Chiral Secondary Alcohols This table outlines common methods applicable to determining the absolute configuration of this compound.

MethodPrincipleKey RequirementsInformation Obtained
Mosher's Method Formation of diastereomeric MTPA esters and analysis of their ¹H NMR spectra. nih.govspringernature.comEnantiomerically pure alcohol and both (R)- and (S)-MTPA. umn.eduAbsolute configuration of the stereocenter. stackexchange.com
X-ray Crystallography Diffraction of X-rays by a single crystal. nih.govA suitable single crystal of the compound or a derivative.Unambiguous absolute and relative stereochemistry. nih.gov
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. nih.govChiral molecule that absorbs UV-Vis light.Information about the stereochemistry, often in comparison to known compounds or theoretical calculations.

Influence of Stereochemistry on Reaction Pathways and Product Outcomes

The stereochemistry of this compound can significantly influence its reactivity and the stereochemical outcome of subsequent reactions. When a chiral molecule reacts, the existing stereocenter can direct the formation of new stereocenters, a phenomenon known as asymmetric induction.

In reactions where the chiral center of this compound is retained, the product will also be chiral. However, if a bond to the chiral carbon is broken during the reaction, the stereochemical outcome depends on the reaction mechanism. lumenlearning.com For instance, in a substitution reaction, a concerted mechanism (like Sₙ2) will typically lead to an inversion of the stereocenter, while a stepwise mechanism (like Sₙ1) that proceeds through a planar carbocation intermediate will result in a racemic mixture of products. lumenlearning.com

The stereoselective synthesis of more complex molecules often utilizes the inherent chirality of starting materials like this compound to control the stereochemistry of the final product. iupac.orgbeilstein-journals.org For example, the hydroxyl group of one enantiomer can be used to direct the approach of a reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over another.

Advanced Spectroscopic and Analytical Characterization of 1 3,5 Difluorophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 1-(3,5-Difluorophenyl)propan-2-ol can be achieved.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region will be characteristic of a 3,5-disubstituted pattern, further complicated by coupling to the fluorine atoms. The aliphatic region will show signals for the propan-2-ol chain.

The expected signals are:

Aromatic Protons (H-2', H-4', H-6'): The two equivalent protons at the C-2' and C-6' positions are expected to appear as a doublet of triplets (dt) or a multiplet due to coupling with the meta-proton (H-4') and the two ortho-fluorine atoms. The single proton at the C-4' position will likely appear as a triplet of triplets (tt) due to coupling with the two ortho-protons (H-2', H-6') and the two meta-fluorine atoms. These signals are anticipated in the range of δ 6.6-7.0 ppm.

Methine Proton (H-2): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet or sextet around δ 4.0-4.2 ppm, due to coupling with the adjacent methylene (B1212753) (H-1) and methyl (H-3) protons. docbrown.info

Methylene Protons (H-1): The two diastereotopic protons of the methylene group adjacent to the aromatic ring will likely appear as two separate doublets of doublets (dd) or a complex multiplet in the range of δ 2.7-2.9 ppm.

Methyl Protons (H-3): The three protons of the methyl group are expected to be a doublet around δ 1.2-1.3 ppm, due to coupling with the methine proton (H-2). docbrown.info

Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration, typically between δ 1.5-3.0 ppm. docbrown.info

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2', H-6' 6.7 - 6.9 Multiplet
H-4' 6.6 - 6.8 Triplet of Triplets (tt)
H-2 4.0 - 4.2 Multiplet
H-1a, H-1b 2.7 - 2.9 Multiplet / Doublet of Doublets
H-3 1.2 - 1.3 Doublet (d)

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of the aromatic carbons, leading to large carbon-fluorine coupling constants (JC-F).

The expected signals are:

Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-3' and C-5') will appear as a doublet with a large coupling constant (¹JC-F) in the range of δ 160-165 ppm. The ipso-carbon (C-1') is expected around δ 140-145 ppm as a triplet due to two-bond coupling with the fluorine atoms (²JC-F). The carbons at the 2' and 6' positions are predicted to be in the δ 110-115 ppm range as doublets (³JC-F), and the C-4' carbon is expected around δ 102-105 ppm as a triplet (²JC-F). chemicalbook.comspectrabase.com

Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) is anticipated around δ 68-72 ppm. docbrown.info The methylene carbon (C-1) adjacent to the phenyl ring is expected at δ 45-50 ppm, and the methyl carbon (C-3) at δ 22-25 ppm. docbrown.info

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-3', C-5' 161 - 164 Doublet (d)
C-1' 142 - 146 Triplet (t)
C-2', C-6' 111 - 114 Doublet (d)
C-4' 102 - 105 Triplet (t)
C-2 68 - 72 Singlet
C-1 45 - 50 Singlet

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the H-2 proton with both the H-1 methylene protons and the H-3 methyl protons. Within the aromatic system, correlations between H-2'/H-6' and H-4' would be observed.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would be: H-2'/H-6' with C-2'/C-6'; H-4' with C-4'; H-2 with C-2; H-1 with C-1; and H-3 with C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule. Key expected long-range correlations include:

H-1 protons to C-2, C-1', C-2', and C-6'.

H-3 protons to C-1 and C-2.

H-2'/H-6' protons to C-1', C-3'/C-5', and C-4'.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol. ucalgary.ca

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Stronger absorptions for the sp³ C-H bonds of the propyl chain are expected in the 2850-2975 cm⁻¹ region. ucalgary.ca

C=C Stretch (Aromatic): Aromatic ring stretching vibrations are anticipated to produce medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the secondary alcohol is expected to give a strong band in the IR spectrum around 1100-1150 cm⁻¹.

C-F Stretch: Strong absorptions due to the C-F stretching vibrations are expected in the range of 1100-1350 cm⁻¹.

Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol) 3600 - 3200 Strong, Broad
C-H (aromatic) 3100 - 3000 Weak to Medium
C-H (aliphatic) 2975 - 2850 Strong
C=C (aromatic) 1600, 1500, 1450 Medium to Weak
C-F 1350 - 1100 Strong

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations and C-F stretches often showing strong signals.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the difluorinated benzene (B151609) ring. Compared to unsubstituted benzene, which has absorption maxima around 184 nm, 204 nm, and a weaker, structured "benzenoid" band around 254 nm, the fluorine substituents are expected to cause slight shifts. Fluorine, being an auxochrome, may cause a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the primary and secondary absorption bands. The benzenoid band (B-band) is expected to be observed around 260-270 nm, while a more intense E-band might appear around 210-220 nm. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule upon ionization.

Molecular Ion (M⁺): The molecular formula is C₉H₁₀F₂O, giving a molecular weight of 172.17 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 172. However, for secondary alcohols, this peak can often be weak or absent. libretexts.org

Fragmentation Patterns: Common fragmentation pathways for secondary alcohols include:

Loss of Water: A peak at m/z 154 ([M-H₂O]⁺) is expected due to the elimination of a water molecule.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a dominant fragmentation pathway for alcohols. libretexts.org

Loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 157 ([M-15]⁺).

Loss of the 3,5-difluorobenzyl radical (•CH₂C₆H₃F₂) would lead to a fragment at m/z 45 ([CH₃CHOH]⁺), which is often a prominent peak for 2-propanol derivatives. docbrown.info

Benzylic Cleavage: Cleavage of the bond between C-1 and C-2 would yield a 3,5-difluorobenzyl cation ([C₇H₅F₂]⁺) at m/z 127.

Aromatic Fragments: Fragmentation of the difluorophenyl ring could lead to characteristic ions, such as the loss of CF₂. researchgate.net A peak at m/z 109 corresponding to the difluorotropylium ion or a related structure may also be possible, analogous to the tropylium (B1234903) ion (m/z 91) seen in the mass spectra of benzyl (B1604629) compounds. nist.govresearchgate.net

Table of Compound Names

Compound Name
This compound
1-phenylpropan-2-ol
2-propanol
3,5-difluorotoluene
Benzene

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are indispensable for assessing the purity and quantifying the composition of chemical compounds. For a molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful tools.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a primary technique for analyzing volatile compounds such as this compound. The method's high resolution and sensitivity allow for the separation and identification of the main component from any impurities, which may include starting materials, by-products, or isomers.

Research Findings: The analysis of aromatic alcohols by GC-MS is a well-established practice. labrulez.comresearchgate.net For fluorinated compounds, specific column chemistries can enhance separation. A semi-polar capillary column, such as one containing a (6%-cyanopropyl-phenyl)-94%-dimethylpolysiloxane stationary phase, has been shown to be effective for the separation of various fluorinated organic compounds. nih.gov Such columns offer a unique selectivity for polarizable molecules like those containing aromatic rings and fluorine atoms.

For the analysis of this compound, a temperature-programmed oven cycle is typically employed to ensure efficient separation and good peak shape. The analysis would begin at a lower temperature to resolve any volatile impurities, followed by a gradual ramp to a higher temperature to elute the main compound and any less volatile components. The use of a Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector allows for definitive identification based on the fragmentation pattern of the molecule.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue/Description
Column Capillary column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Scan Range 40-400 m/z (for identification)
Expected Retention Time ~12-15 minutes (dependent on exact conditions)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a complementary technique to GC, particularly useful for less volatile compounds or for chiral separations. For this compound, which contains a stereocenter at the C2 position of the propanol (B110389) chain, chiral HPLC is essential for separating and quantifying the individual enantiomers.

Research Findings: The separation of phenylpropanol isomers has been demonstrated using mixed-mode chromatography, which can offer alternative selectivity to standard reversed-phase columns. sielc.com For chiral separations of compounds with hydroxyl and amino groups, normal phase chiral HPLC can be highly effective. nih.gov The use of a chiral stationary phase (CSP), often based on polysaccharide derivatives, allows for the differential interaction of the two enantiomers, leading to their separation.

A typical mobile phase for the chiral separation of such a compound would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the phenyl ring provides a strong chromophore.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Chiral Separation of this compound

ParameterValue/Description
Column Chiral Stationary Phase (e.g., polysaccharide-based CSP)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 254 nm
Injection Volume 10 µL
Expected Elution Order Dependent on the specific CSP and enantiomer configuration

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including relative and absolute stereochemistry.

Research Findings: While obtaining a single crystal suitable for X-ray diffraction can be challenging, studies on related fluorinated molecules provide insight into the expected structural features. For instance, the crystal structures of several fluorinated diphenidine (B1206869) derivatives have been successfully determined. ntu.ac.uknih.gov These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which are also anticipated in the crystal structure of this compound. ntu.ac.uknih.gov

In the solid state, it is expected that the hydroxyl group of this compound would participate in hydrogen bonding, forming chains or more complex networks that dictate the crystal packing. The difluorophenyl ring would likely engage in various non-covalent interactions. The data obtained from X-ray crystallography would provide definitive information on the conformation of the molecule and the arrangement of molecules within the crystal lattice.

Table 3: Predicted Crystallographic Data for this compound (Based on Analogous Structures)

ParameterPredicted Value/Description
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric space group
Unit Cell Dimensions a ≈ 5-10 Å, b ≈ 8-15 Å, c ≈ 15-25 Å, β ≈ 90-105°
Key Bond Lengths C-F ≈ 1.35 Å, C-O ≈ 1.43 Å, Aromatic C-C ≈ 1.39 Å
Key Intermolecular Interactions O-H···O or O-H···F hydrogen bonding, C-H···π interactions

Computational Chemistry and Theoretical Investigations of 1 3,5 Difluorophenyl Propan 2 Ol

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this field. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying the electronic properties of organic molecules. inpressco.comstackexchange.com The Hartree-Fock method, while older and typically less accurate than modern DFT for many properties due to its simpler treatment of electron correlation, still provides a fundamental baseline for molecular orbital theory. semanticscholar.org These methods are instrumental in predicting the behavior of molecules like 1-(3,5-Difluorophenyl)propan-2-ol.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This is crucial as the molecule's conformation dictates its physical and chemical properties.

Calculations, typically performed using DFT methods such as B3LYP with a basis set like 6-31G(d,p) or higher, would predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The geometry of the phenyl ring is expected to be largely planar, with C-C bond lengths characteristic of aromatic systems. rjptonline.org The presence of two electronegative fluorine atoms on the benzene (B151609) ring at the meta positions would slightly alter the ring's geometry and the C-F bond lengths. The propan-2-ol side chain introduces conformational flexibility around the C-C single bonds. Different rotational isomers (conformers) would exist, and their relative energies could be calculated to identify the most stable conformation. A computational study on a similar molecule, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, also utilized DFT for geometry optimization to understand its structural properties. asianresassoc.orgresearchgate.net

Table 1: Illustrative Predicted Geometrical Parameters for Aromatic and Alcohol Moieties (Note: Data is illustrative, based on typical values from computational studies of similar functional groups, not a direct calculation for this compound.)

ParameterBond/AngleTypical Calculated Value (DFT)
Bond LengthC-C (aromatic)~1.39 Å
C-F (aromatic)~1.35 Å
C-O (alcohol)~1.43 Å
O-H (alcohol)~0.96 Å
Bond AngleC-C-C (aromatic)~120°
C-C-F (aromatic)~118-120°
C-O-H (alcohol)~109°

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and charge distribution is key to predicting a molecule's reactivity. Mulliken population analysis is a common method, though it has known limitations such as basis set dependency, used to assign partial atomic charges based on the molecule's calculated wavefunction. semanticscholar.orgniscpr.res.inuni-muenchen.de

For this compound, the analysis would show a significant negative charge on the highly electronegative fluorine and oxygen atoms. The carbon atoms attached to these electronegative atoms (C3, C5 on the ring, and C2 on the propanol (B110389) chain) would carry a partial positive charge. The hydrogen atom of the hydroxyl group would also be partially positive. This charge distribution highlights the polar nature of the molecule and indicates sites susceptible to electrophilic or nucleophilic attack. Studies on other fluorinated phenols have similarly shown negative charges on halogen and oxygen atoms and positive charges on the carbons they are bonded to. semanticscholar.org

Table 2: Illustrative Mulliken Atomic Charges (Note: These values are representative for the respective atoms in similar chemical environments based on published DFT calculations and serve as an illustration.)

AtomTypical Calculated Charge (e) using B3LYP/6-311+G(d,p) semanticscholar.org
C (bonded to F)+0.1 to +0.3
F-0.2 to -0.4
C (bonded to O)+0.1 to +0.2
O (hydroxyl)-0.6 to -0.7
H (hydroxyl)+0.3 to +0.4

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the alcohol group. The LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. In related fluorinated aromatic compounds, the presence of fluorine tends to lower both the HOMO and LUMO energy levels. semanticscholar.org

Table 3: Illustrative FMO Parameters for a Fluorinated Aromatic Alcohol (Note: Values are illustrative, based on computational studies of related molecules like fluorinated azobenzenes and phenols.) researchgate.net

ParameterIllustrative Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap (ΔE)5.5 to 6.5

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in noncovalent interactions and for identifying sites for electrophilic and nucleophilic attack. nih.govias.ac.in The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen and fluorine atoms, indicating their role as sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (typically blue) would be found around the hydrogen atoms, especially the hydroxyl hydrogen, making it a likely hydrogen bond donor site. The aromatic ring itself would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems. ias.ac.in

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic parameters. The calculation of vibrational frequencies using DFT is a standard procedure to complement experimental infrared (IR) and Raman spectroscopy. researchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include O-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching, C-F stretching, and various bending modes of the phenyl ring and propanol chain. Comparing calculated frequencies with experimental data helps in the detailed assignment of spectral bands. researchgate.netnih.gov

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that aid in the interpretation of experimental results. researchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus. For the target molecule, deshielding effects would be predicted for the carbons and hydrogens near the electronegative F and O atoms. asianresassoc.org

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: Data is illustrative and based on typical frequency ranges from DFT calculations on similar compounds.) researchgate.netnih.gov

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
O-HStretching~3500 - 3700
C-H (Aromatic)Stretching~3000 - 3100
C-H (Aliphatic)Stretching~2900 - 3000
C=C (Aromatic)Stretching~1400 - 1600
C-FStretching~1100 - 1300
C-OStretching~1000 - 1200

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. researchgate.netyoutube.com Computational methods can predict the NLO properties of molecules by calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These properties describe how a molecule's charge distribution is affected by an external electric field. Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system. ru.nl

While this compound does not have a classic push-pull structure, the presence of the polarizable phenyl ring and the electronegative fluorine and oxygen atoms can lead to modest NLO effects. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. Theoretical studies on fluorinated compounds have shown that fluorination can enhance hyperpolarizability. nih.gov DFT calculations can provide values for these properties, offering insights into the material's potential for applications like frequency conversion. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the potential energy surface, revealing the conformational landscape and dynamic interactions of a molecule like this compound.

Conformational Landscape: The flexibility of this compound is primarily due to the rotation around several key single bonds: the C1-C2 bond of the propane (B168953) chain, the C-O bond of the alcohol group, and the C-C bond connecting the phenyl ring to the propanol side chain. MD simulations can explore the rotational energy barriers associated with these bonds. For instance, simulations would track the dihedral angles defining the orientation of the phenyl ring relative to the hydroxyl group and the terminal methyl group. By sampling numerous conformations over time, a potential mean force (PMF) can be calculated as a function of these dihedral angles, identifying low-energy, stable conformers and the energy barriers separating them. The presence of two fluorine atoms on the phenyl ring can influence the conformational preferences through steric and electrostatic interactions, including potential weak intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom.

Interactions: In a condensed phase, such as in a solvent or interacting with a biological target, MD simulations can elucidate the nature of intermolecular forces. Simulations of this compound in a water box, for example, would reveal the structure and dynamics of the solvation shell, quantifying the hydrogen bonding between the molecule's hydroxyl group and surrounding water molecules. The development of force field parameters specifically for fluorinated aromatic compounds is crucial for the accuracy of these simulations. nih.gov Such studies enable the modeling of complex systems, like the binding of the molecule to a protein active site, by analyzing properties like root-mean-square deviation (RMSD) to assess stability and identify key interactions over time. nih.gov

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

This table presents hypothetical data that could be obtained from MD simulations to describe the conformational preferences around the C1(Aryl-CH)-C2(CHOH) bond.

Dihedral Angle (φ) C(Aryl)-C1-C2-ORelative Potential Energy (kcal/mol)Population (%)Description of Conformer
~60°0.065%Gauche: Hydroxyl group is gauche to the phenyl ring. Likely stabilized by intramolecular interactions.
~180°1.230%Anti: Hydroxyl group is anti to the phenyl ring. Sterically accessible.
~ -60°0.25%Gauche: Alternative gauche conformation.

Note: This data is illustrative and represents typical outputs from conformational analysis via MD simulations.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a secondary benzylic alcohol, common reactions include oxidation and dehydration.

Reaction Mechanisms: A key reaction for alcohols is acid-catalyzed dehydration to form an alkene. Computational modeling can map the entire reaction pathway. umn.eduacs.org The mechanism for this compound would involve:

Protonation of the hydroxyl group by an acid catalyst.

Loss of a water molecule to form a secondary benzylic carbocation intermediate.

Deprotonation from an adjacent carbon to form 1-(3,5-difluorophenyl)prop-1-ene or 1-(3,5-difluorophenyl)prop-2-ene.

The fluorine atoms, being strongly electron-withdrawing, would destabilize the carbocation intermediate, likely increasing the activation energy for the reaction compared to its non-fluorinated analog. nih.gov DFT calculations can quantify these electronic effects. acs.org

Table 2: Hypothetical DFT-Calculated Relative Energies for the Dehydration of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant (R)This compound + H⁺0.0
Transition State 1 (TS1)C-O bond cleavage+35.5
Intermediate (I)Secondary benzylic carbocation + H₂O+20.1
Transition State 2 (TS2)C-H bond cleavage+25.8
Product (P)1-(3,5-Difluorophenyl)prop-1-ene + H₃O⁺-5.2

Note: This data is hypothetical, illustrating the typical energy profile for a multi-step organic reaction calculated via DFT.

Topological Analyses of Electron Density (e.g., AIM, ELF, LOL)

Topological analysis of the electron density (ρ(r)) provides a rigorous and quantitative way to describe chemical bonding and electronic structure. The Quantum Theory of Atoms in Molecules (QTAIM, or AIM) and the analysis of the Electron Localization Function (ELF) are two prominent methods. wikipedia.orgwikipedia.org

Atoms in Molecules (AIM): The AIM theory partitions a molecule into atomic basins based on the gradient vector field of the electron density. wikipedia.orguni-rostock.de Critical points in the density where the gradient is zero are located and classified. A bond critical point (BCP) found between two nuclei indicates a chemical bond. The properties at this BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity, characterize the nature of the interaction. For this compound, AIM analysis could:

Characterize the C-F bonds, which are expected to show high ρ and a positive Laplacian, indicative of a polar covalent interaction.

Analyze the C-O and O-H bonds of the alcohol group.

Search for a BCP between the hydroxyl hydrogen and one of the fluorine atoms, which would provide definitive evidence for an intramolecular hydrogen bond and quantify its strength. researchgate.net

Electron Localization Function (ELF): The ELF is a function that maps the localization of electron pairs in a molecule, providing a visual representation that aligns well with chemical intuition (e.g., Lewis structures). wikipedia.orgjussieu.fr ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs. For this compound, an ELF analysis would visualize:

The basins corresponding to the C-C, C-H, C-O, and O-H covalent bonds.

The distinct basins for the lone pairs on the oxygen atom.

The delocalized π-system of the aromatic ring and how it is perturbed by the electron-withdrawing fluorine atoms. researchgate.net

Table 3: Illustrative AIM Parameters for Selected Bonds in this compound

BondElectron Density (ρ) at BCP (a.u.)Laplacian (∇²ρ) at BCP (a.u.)Bond Character
C-F0.28+0.15Polar Covalent
C-O0.25-0.50Covalent
O-H0.35-1.80Polar Covalent
H···F (intramolecular)0.015+0.05Weak H-bond (if present)

Note: This data is illustrative and based on typical values for such bonds from AIM studies.

Prediction of Thermodynamic Properties and Stability

Quantum chemical calculations are highly effective for predicting the thermodynamic properties of molecules in the gas phase. researchgate.net Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), one can compute key thermodynamic values that govern the stability and reactivity of this compound. researchgate.net

Thermodynamic Properties: Standard thermodynamic properties can be calculated from the vibrational frequencies and total electronic energies obtained from a geometry optimization and frequency calculation. These properties include:

Enthalpy of Formation (ΔH°f): The energy change when the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔG°f): Determines the spontaneity of the formation of the compound.

Entropy (S°): A measure of the molecular disorder.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.

Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K and 1 atm (Hypothetical)

PropertyPredicted ValueUnits
Standard Enthalpy of Formation (ΔH°f)-155.5kcal/mol
Standard Gibbs Free Energy of Formation (ΔG°f)-110.2kcal/mol
Standard Entropy (S°)95.8cal/mol·K
Heat Capacity (Cp)45.3cal/mol·K

Note: These values are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.

Structure Activity Relationship Sar Studies of 1 3,5 Difluorophenyl Propan 2 Ol Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1-(3,5-difluorophenyl)propan-2-ol, QSAR studies are instrumental in predicting the potency of new analogues and guiding synthetic efforts.

In a typical QSAR study, a set of molecules with known biological activities is used as a training set. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR model.

For instance, a hypothetical QSAR model for a series of phenylpropanolamine derivatives might be represented by an equation like:

log(1/IC50) = β0 + β1(logP) + β2(Dipole) + β3(LUMO)

Here, logP represents the lipophilicity, Dipole the dipole moment, and LUMO the energy of the lowest unoccupied molecular orbital. The coefficients (β) indicate the contribution of each descriptor to the biological activity.

A study on fluorinated benzoxazinones as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors successfully developed a highly predictive QSAR model (r² = 0.85, q² = 0.71). nih.gov This model was then used to estimate the inhibitory activity of new, unsynthesized derivatives, identifying candidates with potentially high potency. nih.gov Similarly, 2D-QSAR analyses have been conducted on various compound series to establish relationships between their structure and biological activity, using methods like principal component analysis (PCA), multiple linear regression (MLR), and multiple nonlinear regression (MNLR). imist.ma

The predictive power of a QSAR model is assessed through internal and external validation. A robust model can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Table 1: Hypothetical QSAR Model Parameters for Phenylpropanolamine Derivatives

DescriptorCoefficient (β)p-valueContribution
logP (Lipophilicity)0.45< 0.05Positive
Dipole Moment-0.21< 0.05Negative
LUMO Energy-0.15< 0.05Negative
Molecular Weight0.08> 0.05Insignificant

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, docking simulations provide insights into the binding modes and interactions with their biological targets, such as monoamine transporters or enzymes. mdpi.comacs.orgnih.gov

The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, docking studies of amphetamine derivatives with the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters have revealed specific binding poses that explain their inhibitory activity. mdpi.com In the case of 1-phenyl-piperazine analogs, docking models have provided detailed molecular insights into their binding at monoamine transporters. acs.org These studies often identify key amino acid residues within the binding pocket that are crucial for ligand recognition and affinity.

The results of molecular docking are often visualized to show the ligand's conformation and its interactions within the binding site. The binding affinity is typically expressed as a docking score or binding energy, with lower values indicating a more favorable interaction.

Table 2: Example Docking Scores and Key Interactions for Phenylpropanolamine Analogs with a Hypothetical Receptor

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5Asp112, Phe345Hydrogen Bond, Pi-Pi Stacking
1-(Phenyl)propan-2-ol-7.2Phe345Pi-Pi Stacking
1-(3,5-Dichlorophenyl)propan-2-ol-8.9Asp112, Phe345, Val115Hydrogen Bond, Pi-Pi Stacking, Hydrophobic

These simulations can guide the modification of the ligand structure to enhance binding affinity and selectivity. For instance, if a simulation shows a void in the binding pocket, a substituent could be added to the ligand to fill this space and form additional favorable interactions.

Pharmacophore Modeling for Key Binding Features

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. Pharmacophore modeling for this compound derivatives helps to identify the key functional groups and their spatial arrangement required for biological activity.

A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

For monoamine reuptake inhibitors, a common pharmacophore includes a protonated amine, an aromatic ring, and specific hydrophobic features. nih.govresearchgate.net The spatial relationship between these features is critical for high-affinity binding to the transporter.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features. This virtual screening approach can efficiently identify novel scaffolds with the potential for the desired biological activity.

Table 3: A Hypothetical Pharmacophore Model for a Monoamine Transporter Inhibitor

FeatureTypePosition (Å)Radius (Å)
1Hydrogen Bond Donor(0.0, 1.5, 0.0)1.0
2Aromatic Ring(4.5, 0.0, 0.0)1.5
3Hydrophobic Center(2.0, 3.0, -1.0)1.2
4Hydrogen Bond Acceptor(-2.5, -1.0, 0.5)1.0

Pharmacophore models are valuable tools in drug design, providing a simplified yet powerful representation of the complex molecular interactions that govern biological activity.

Influence of Fluorination Patterns on Molecular Interactions and Activity

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The specific pattern of fluorination on the phenyl ring of this compound derivatives is a key determinant of their biological activity.

The 3,5-difluoro substitution pattern creates a unique electronic environment on the aromatic ring. The strong electron-withdrawing nature of fluorine can influence the pKa of the propanolamine (B44665) side chain and modulate the strength of interactions with the biological target.

Studies on fluorinated phenethylamines and benzylamines have shown that the position and number of fluorine substituents can have a profound impact on their activity as substrates or inhibitors of enzymes like monoamine oxidase (MAO). nih.gov For example, fluorination can transform a substrate into an inactivator of the enzyme. nih.gov In some cases, fluorine substitution has been shown to have a detrimental effect on binding affinity, as observed in certain cannabinoid analogs. acs.org

The effect of different fluorination patterns can be systematically investigated by synthesizing and testing a series of analogs.

Table 4: Hypothetical Biological Activity of Phenylpropanolamine Derivatives with Different Fluorination Patterns

CompoundSubstitution PatternIC50 (nM)
1-Phenylpropan-2-olUnsubstituted150
1-(4-Fluorophenyl)propan-2-ol4-Fluoro85
1-(2,4-Difluorophenyl)propan-2-ol2,4-Difluoro45
This compound3,5-Difluoro25
1-(Pentafluorophenyl)propan-2-olPentafluoro200

This data illustrates that while fluorination can enhance activity, the specific substitution pattern is critical, and over-fluorination can be detrimental. The unique properties of the 3,5-difluoro pattern likely arise from a combination of electronic effects and the ability of the fluorine atoms to form specific interactions, such as hydrogen bonds, with the target protein.

Stereochemical Impact on Biological Activity and Selectivity

This compound has two chiral centers, leading to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The three-dimensional arrangement of atoms in these stereoisomers can have a profound impact on their biological activity and selectivity, as biological macromolecules are themselves chiral.

It is common for one enantiomer or diastereomer of a drug to be significantly more active than the others. This stereoselectivity arises from the different ways in which the stereoisomers can interact with the chiral binding site of a receptor or enzyme.

For example, in the case of cathinone (B1664624) derivatives, the R-enantiomer is often more potent in eliciting dopamine (B1211576) release, while the S-enantiomer may have a greater effect on serotonin release. nih.govnih.gov This demonstrates how stereochemistry can not only affect potency but also the pharmacological profile of a compound. nih.gov The stereospecific effects of amphetamines and cathinone derivatives are well-documented, with different enantiomers exhibiting varying potencies and even different mechanisms of action. nih.gov

The biological activity of each stereoisomer of this compound would need to be determined experimentally to fully understand the stereochemical requirements for activity.

Table 5: Hypothetical Activity of Stereoisomers of this compound

StereoisomerConfigurationReceptor A Affinity (Ki, nM)Receptor B Affinity (Ki, nM)Selectivity (A vs. B)
1(1R,2S)1050050
2(1S,2R)2508003.2
3(1R,2R)501503
4(1S,2S)8009501.2

This hypothetical data illustrates that the (1R,2S)-isomer is the most potent and selective for Receptor A. Such findings are critical for the development of drugs with improved efficacy and reduced side effects.

1 3,5 Difluorophenyl Propan 2 Ol As a Key Precursor in Organic and Medicinal Synthesis

Role as an Intermediate in Pharmaceutical Drug Discovery and Development

The unique chemical structure of 1-(3,5-difluorophenyl)propan-2-ol makes it a versatile starting material for creating complex molecules with therapeutic potential. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug compounds.

Application in Antifungal Agent Synthesis (e.g., Fluconazole (B54011) Analogs)

The development of new antifungal agents is critical to combat the rise of drug-resistant fungal infections. nih.govnih.gov Fluconazole, a well-established antifungal drug, features a difluorophenyl group and acts by inhibiting the fungal enzyme 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a key component of fungal cell membranes. nih.govnih.govresearchgate.net

Researchers have utilized this compound and its structural motifs to create novel analogs of fluconazole with the aim of overcoming resistance and broadening the spectrum of activity. nih.gov Modifications often involve altering the triazole rings or the propanol (B110389) backbone to enhance efficacy against resistant strains of Candida and other pathogenic fungi. nih.govasianpubs.org For instance, certain synthesized fluconazole analogs have demonstrated significant activity against fluconazole-resistant Candida albicans strains. nih.gov

Table 1: Examples of Fluconazole Analogs and their Antifungal Activity

Compound/Analog Target Organism(s) Key Findings Reference(s)
3-chlorobenzylthio analog of fluconazole Non-albicans Candida species Exhibited MIC values ranging from 0.063 to 0.125 µg/mL, showing a broad profile of activity against fluconazole-resistant strains. nih.gov
N-(4-chlorobenzyl) derivative Candida species Displayed potent antifungal activity with MIC values of 0.063-0.5 µg/mL. researchgate.net
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives Human pathogenic fungi Showed moderate to good antifungal activity, with some compounds exhibiting an MIC80 of 0.5 µg/mL against Candida albicans. asianpubs.org
Amide analogues of fluconazole Candida albicans Demonstrated very good antifungal activity and low toxicity in preclinical studies. rsc.org

Utility in Beta-Secretase 1 (BACE-1) Inhibitor Development

Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are associated with the pathology of Alzheimer's disease. nih.govnih.gov As such, BACE-1 is a prime target for the development of disease-modifying therapies. The 3,5-difluorophenyl group is a recurring structural motif in many potent BACE-1 inhibitors. nih.gov

The this compound scaffold can be incorporated into larger molecules designed to fit into the active site of the BACE-1 enzyme. For example, hydroxyethylamine (HEA)-based inhibitors containing the 3,5-difluorophenyl fragment as the P1 aryl group have shown high potency. nih.gov The fluorine atoms can form favorable interactions within the enzyme's binding pocket, contributing to the inhibitor's efficacy.

Table 2: BACE-1 Inhibitors Incorporating the Difluorophenyl Moiety

Inhibitor Type Key Structural Feature Potency/Activity Reference(s)
HEA-based peptidomimetic 3,5-difluorophenyl fragment as P1 aryl group IC50 = 20 nM and EC50 = 15 nM nih.gov
α-Naphthylaminopropan-2-ol derivatives 3,5-difluorophenyl fragment High enzymatic potency nih.gov
Piperazine derivative Difluoroaryl substituent IC50 = 0.18 nM, cell EC50 = 7 nM nih.gov

Contribution to Norepinephrine (B1679862) Transporter (NET) Inhibitor Scaffolds

The norepinephrine transporter (NET) plays a crucial role in regulating the concentration of norepinephrine in the synapse and is a target for drugs used to treat conditions like depression and ADHD. nih.gov Selective NET inhibitors are sought after for their therapeutic potential. nih.govnih.gov

The difluorophenylpropanolamine framework, derived from this compound, serves as a valuable scaffold for the synthesis of novel NET inhibitors. The specific substitution pattern on the phenyl ring can influence the potency and selectivity of these inhibitors. The development of new, potent, and selective NET inhibitors could lead to improved treatments for various mental health disorders. nih.gov

Precursor for Anticonvulsant Drug Scaffolds

The search for new anticonvulsant drugs with improved efficacy and better safety profiles is an ongoing effort in medicinal chemistry. nih.govnih.govfrontiersin.org Certain structural classes of compounds, including those derived from phenylpropanolamine scaffolds, have shown promise in preclinical models of epilepsy.

The this compound core can be chemically modified to produce a variety of derivatives with potential anticonvulsant activity. These modifications can include the introduction of different amine functionalities or the esterification of the hydroxyl group. nih.gov Some of these derivatives have demonstrated potent activity in animal models of seizures, such as the maximal electroshock (MES) test, and have shown the ability to block voltage-gated sodium channels, a key mechanism of action for many anticonvulsant drugs. nih.govnih.gov

Synthesis of Other Biologically Active Compounds

Beyond the specific applications mentioned above, the this compound scaffold is a versatile starting point for a wide array of other biologically active compounds. Its utility extends to the development of inhibitors for other enzymes and receptors implicated in various diseases. For example, derivatives have been explored as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for anti-inflammatory and analgesic drugs. nih.gov The difluorophenyl moiety is also present in compounds investigated for the treatment of cystic fibrosis and in the development of gamma-secretase inhibitors for cancer therapy. wikipedia.orggoogle.com

Precursor for Agrochemical Development

The structural features that make this compound valuable in pharmaceutical research are also advantageous in the agrochemical sector. The presence of fluorine atoms can enhance the efficacy and stability of pesticides. For instance, the difluorophenyl group is found in some fungicides and insecticides. While specific public domain examples directly starting from this compound for agrochemical synthesis are less documented than for pharmaceuticals, the general utility of fluorinated building blocks in this industry is well-established. The synthesis of cyclopropanamine derivatives, which can be key intermediates for agrochemicals, sometimes involves difluorophenyl starting materials. google.com

Application in the Synthesis of Specialty Organic Chemicals and Materials

This compound serves as a valuable chiral building block in the synthesis of advanced specialty organic chemicals and materials. The presence of the difluorophenyl group and a chiral hydroxyl group makes it a particularly interesting precursor for materials where properties like thermal stability, polarity, and stereochemical structure are crucial. A significant area of application for such fluorinated chiral alcohols is in the development of liquid crystals and chiral dopants for liquid crystal displays (LCDs).

The introduction of fluorine atoms into the molecular structure of liquid crystal materials can significantly influence their mesomorphic and electro-optical properties. Fluorosubstituted compounds often exhibit lower melting points and can alter the temperature range of the liquid crystal phases, such as the smectic A and chiral nematic phases.

Research into chiral liquid crystals has demonstrated the utility of precursors structurally related to this compound. For instance, chiral liquid crystals have been synthesized from (R)-2-(4-hydroxyphenoxy)propan-1-ol, where the propanol-derived backbone provides the necessary chirality. rsc.orgrsc.org The substitution of fluorine on the phenyl rings of these molecules is a key strategy to fine-tune the material's properties. rsc.org The difluoro substitution pattern, as seen in this compound, is particularly effective in modifying the dielectric anisotropy and viscosity of the final material, which are critical parameters for display applications.

Furthermore, difluorinated diol compounds, such as 2,2-difluoro-1,3-diphenyl-1,3-propanediol, have been used to prepare chiral dopants. nih.gov These dopants are added to achiral nematic liquid crystal hosts to induce a helical twist, leading to the formation of a cholesteric phase, a fundamental component in many types of LCDs. nih.gov The helical twisting power (HTP) of a chiral dopant is a measure of its efficiency in inducing this twist, and the molecular structure of the dopant is a determining factor for its HTP. nih.gov

Given these precedents, this compound is a promising candidate for the synthesis of novel chiral liquid crystals and dopants. Its 3,5-difluorophenyl group can impart desirable electronic properties, while the chiral center at the 2-position of the propanol chain can be exploited to create materials with specific helical structures. Chemical suppliers market similar chiral fluorinated phenyl propanols as building blocks for functional materials, underscoring their potential in this field. cphi-online.com

The general synthetic approach involves esterification or etherification reactions of the hydroxyl group of the propanol with a mesogenic (liquid-crystal-forming) core structure. The resulting molecule combines the chirality of the propanol precursor with the shape anisotropy of the mesogen, leading to the formation of a chiral liquid crystal phase.

The table below illustrates the properties of a homologous series of chiral liquid crystals derived from a related propanol precursor, highlighting the influence of the molecular structure on the material's phase transitions.

Resulting Specialty Chemical/Material ClassPrecursor TypeKey Structural FeatureApplicationResearch Finding
Chiral Liquid Crystals Fluorosubstituted (R)-2-(4-hydroxyphenoxy)propan-1-ol derivativesChiral propanol backbone with a fluorinated biphenyl (B1667301) coreLiquid Crystal Displays (LCDs)Fluoro-substitution leads to reduced melting points and clearing points, enabling chiral nematic phases at or near room temperature. rsc.org
Chiral Dopants 4,6-Diphenyl-5,5-difluoro-1,3-dioxanesDerived from a difluorinated propanediolInduction of cholesteric phases in nematic liquid crystalsEnantiomers of the dioxane derivatives effectively induce chirality in commercial liquid crystal hosts. nih.gov

Investigation of Biological Targets and Mechanisms of Action for 1 3,5 Difluorophenyl Propan 2 Ol Derivatives

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining the therapeutic potential of new chemical entities. For derivatives of 1-(3,5-difluorophenyl)propan-2-ol, research has primarily focused on enzymes implicated in fungal survival and neurological disorders.

14-α Lanosterol (B1674476) Demethylase

A primary target for many antifungal drugs is the enzyme 14-α lanosterol demethylase (CYP51), a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for the integrity of fungal cell membranes. wikipedia.orguniprot.org The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal growth.

Derivatives of this compound, particularly those incorporating a triazole moiety, are designed to act as potent inhibitors of 14-α lanosterol demethylase. nih.govnih.gov These compounds are structurally analogous to established azole antifungals. Research on similar structures, such as 1-[((hetero)aryl- and piperidinylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, has demonstrated broad-spectrum antifungal activity against various Candida species, including strains resistant to fluconazole (B54011), and the filamentous fungus Aspergillus fumigatus. nih.gov The inhibitory activity of these compounds is confirmed through sterol analysis in Candida albicans, which shows a reduction in ergosterol levels. nih.gov

Table 1: Antifungal Activity of Structurally Related Azole Derivatives

Compound ClassTarget OrganismsKey FindingsReference
1-[((hetero)aryl- and piperidinylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-olsCandida spp. (including fluconazole-resistant strains), Aspergillus fumigatusBroad-spectrum antifungal activity; overcomes some resistance mechanisms. nih.gov
Thiazolidinedione-azole hybridsCandida albicans, Candida krusei, Candida parapsilosisDamage to the cell wall at various concentrations. nih.gov
Monoterpene-containing azolesCandida spp. (including fluconazole-resistant strains)High antifungal activity with low cytotoxicity. mdpi.com

BACE-1

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β peptides. drugbank.com While there is no direct evidence of this compound derivatives being evaluated as BACE-1 inhibitors in the public literature, the structural motif of a substituted phenyl ring is common in BACE-1 inhibitor design.

In silico molecular docking and dynamics simulations are common methods to predict the binding affinity of small molecules to BACE-1. nih.govnih.govnih.gov These studies often target the catalytic dyad residues, Asp32 and Asp228, which are crucial for the enzyme's activity. drugbank.com For instance, computational screening of natural compounds has identified ligands with docking energy values against BACE-1 ranging from -6.096 to -7.626 kcal/mol. nih.gov Melatonin derivatives have also shown potent inhibitory activity against BACE-1, with some interacting at the catalytic site and others at an allosteric site. nih.gov

NE Transporter

The norepinephrine (B1679862) transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft and is a target for drugs used to treat depression and other neurological conditions. nih.gov Derivatives of this compound, particularly those with an amine function, bear structural resemblance to known NET inhibitors.

The affinity of compounds for the NET is typically determined through radioligand binding assays. While specific binding data for this compound derivatives are not publicly available, studies on related difluorophenylpropanolamine derivatives would be necessary to ascertain their potential as NET inhibitors. The structure-activity relationship of such compounds would provide insights into the optimal substitutions on the phenyl ring and the propanolamine (B44665) side chain for potent and selective NET inhibition. frontiersin.org

Receptor Binding Profiling and Selectivity Studies

To understand the full pharmacological profile of this compound derivatives and to predict potential off-target effects, comprehensive receptor binding profiling is essential. This involves screening the compounds against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and other transporters. This process helps to determine the selectivity of the compounds for their intended target. For antifungal agents, it is particularly important to assess their selectivity for the fungal target enzyme (e.g., 14-α lanosterol demethylase) over human cytochrome P450 enzymes to minimize potential drug-drug interactions and side effects.

Elucidation of Cellular Pathway Modulation

The interaction of a drug with its molecular target initiates a cascade of events within the cell, leading to the modulation of various cellular pathways. For antifungal derivatives of this compound, the primary effect is the disruption of the ergosterol biosynthesis pathway. This not only affects the structural integrity of the fungal cell membrane but can also lead to secondary effects such as the accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components like DNA and proteins. nih.govfrontiersin.org Some studies on novel antifungal agents have shown that their fungicidal activity is correlated with the induction of ROS. frontiersin.org

In a broader context, difluorophenyl-containing compounds have been shown to modulate other critical cellular pathways. For example, the drug nirogacestat, which contains a difluorophenyl moiety, is a gamma-secretase inhibitor that modulates the Notch signaling pathway, a pathway involved in cell proliferation, differentiation, and apoptosis. wikipedia.org While not directly related to the antifungal activity of this compound derivatives, this illustrates the potential for this chemical scaffold to interact with and modulate fundamental cellular processes.

Molecular Interaction Mechanisms

The efficacy of a drug is underpinned by the specific molecular interactions it forms with its biological target. These interactions can be non-covalent, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, or in some cases, covalent.

The concepts of covalent bonding and allosteric modulation are also relevant in drug design. mdpi.comnih.gov A covalent inhibitor forms a permanent bond with its target, which can lead to a prolonged duration of action. Allosteric modulators bind to a site on the enzyme or receptor that is distinct from the active site, causing a conformational change that either enhances (positive allosteric modulator) or inhibits (negative allosteric modulator) the target's activity. While there is no direct evidence of this compound derivatives acting through these mechanisms, the possibility exists and could be explored in future research. For instance, some BACE-1 inhibitors have been shown to bind to allosteric sites on the enzyme. nih.gov

Antimicrobial and Antifungal Mechanisms of Action

The depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane result in:

Increased membrane permeability: This disrupts the normal cellular gradients and can lead to the leakage of essential cellular components.

Altered membrane fluidity: This can impair the function of membrane-bound enzymes and transport proteins.

Inhibition of fungal growth and proliferation: The disruption of membrane integrity ultimately leads to the cessation of fungal growth and, in many cases, cell death (fungicidal activity). nih.gov

Furthermore, some studies suggest that the antifungal effect can be augmented by the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govfrontiersin.org This dual mechanism of action, targeting both membrane integrity and inducing oxidative damage, can be particularly effective against pathogenic fungi. The ability of some derivatives to overcome resistance mechanisms, such as the upregulation of efflux pumps or mutations in the target enzyme, highlights their potential as next-generation antifungal agents. nih.gov

Future Research Directions and Emerging Opportunities for 1 3,5 Difluorophenyl Propan 2 Ol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes to 1-(3,5-Difluorophenyl)propan-2-ol is crucial for its future applications. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on developing novel and sustainable alternatives.

One promising area is the use of biocatalysis. The asymmetric reduction of the corresponding ketone, 1-(3,5-difluorophenyl)propan-2-one, using reductases from microorganisms like Saccharomyces cerevisiae or recombinant Escherichia coli could provide a highly enantioselective route to the desired (R)- or (S)-enantiomer of the alcohol. This approach offers high selectivity under mild reaction conditions, reducing the environmental impact.

Another avenue for exploration is the use of catalytic asymmetric synthesis. Transition-metal-catalyzed asymmetric transfer hydrogenation or hydrogenation of the prochiral ketone precursor are powerful methods for producing chiral alcohols. The development of new chiral ligands and catalysts specifically tailored for this substrate could lead to highly efficient and scalable processes.

Furthermore, flow chemistry presents an opportunity for a more sustainable and controlled synthesis. Continuous flow reactors can improve reaction efficiency, reduce reaction times, and enhance safety, particularly for reactions involving hazardous reagents. Integrating these novel synthetic strategies will be key to unlocking the full potential of this compound.

Advanced Derivatization Strategies for Enhanced Bioactivity

The inherent structure of this compound serves as a valuable scaffold for the synthesis of new derivatives with potentially enhanced biological activity. The hydroxyl group and the aromatic ring are key functional handles for modification.

Future derivatization strategies could focus on several key areas:

Esterification and Etherification: The hydroxyl group can be readily converted into a wide range of esters and ethers. This can modulate the compound's lipophilicity, which is a critical parameter for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Substitution on the Phenyl Ring: While the 3,5-difluoro substitution is a key feature, further modification of the aromatic ring could lead to new structure-activity relationships. For instance, the introduction of other substituents, such as amino, nitro, or cyano groups, could alter the electronic properties of the ring and its interactions with biological targets.

Introduction of Heterocycles: The propan-2-ol side chain can be used as a building block to construct heterocyclic systems. For example, the alcohol could be a precursor for the synthesis of substituted oxazolines, thiazolines, or other heterocyclic structures that are prevalent in many biologically active molecules.

These derivatization strategies, combined with high-throughput screening, can accelerate the discovery of new compounds with improved potency and selectivity for specific biological targets.

Deepening Understanding of Complex Structure-Activity Relationships

A thorough understanding of the structure-activity relationship (SAR) is fundamental to the rational design of new therapeutic agents based on the this compound scaffold. The fluorine atoms at the 3 and 5 positions of the phenyl ring are of particular importance. Fluorine substitution can significantly impact a molecule's properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability.

Future SAR studies should systematically investigate the following aspects:

Role of Fluorine Atoms: The position and number of fluorine substituents on the phenyl ring should be varied to understand their influence on bioactivity. Comparing the activity of mono-fluorinated, di-fluorinated (at different positions), and non-fluorinated analogs would provide crucial insights.

Stereochemistry: The alcohol has a chiral center, meaning it exists as two enantiomers. It is common for enantiomers to have different biological activities. Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers are essential to determine which stereoisomer is more active and to understand the stereochemical requirements of the biological target.

Conformational Analysis: The three-dimensional shape of the molecule is critical for its interaction with a biological target. Computational modeling and spectroscopic techniques like NMR can be used to study the preferred conformations of this compound and its derivatives, providing insights into how they fit into a receptor's binding pocket.

By combining synthetic chemistry, biological testing, and computational modeling, a comprehensive SAR profile can be established, guiding the design of more potent and selective analogs.

Identification of Undiscovered Biological Applications and Targets

While the specific biological activities of this compound are not yet extensively documented, its structural motifs suggest several potential therapeutic areas for exploration. The difluorophenyl group is a common feature in many bioactive compounds, including enzyme inhibitors and receptor modulators. myskinrecipes.com

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Potential areas of interest include:

Enzyme Inhibition: The structure is suitable for targeting various enzymes. For example, it could serve as a starting point for the development of inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer or inflammation.

Central Nervous System (CNS) Applications: The lipophilicity imparted by the difluorophenyl group may allow the compound to cross the blood-brain barrier, making it a candidate for CNS-active drugs. Screening for activity against neurological targets, such as receptors and ion channels, could uncover new therapeutic opportunities.

Antimicrobial and Antifungal Activity: Halogenated phenyl derivatives often exhibit antimicrobial properties. smolecule.com Evaluating this compound and its analogs for their ability to inhibit the growth of bacteria and fungi could lead to the development of new anti-infective agents.

Phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism model without a preconceived target, could also be a powerful tool for discovering entirely new and unexpected biological applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These powerful computational tools can be applied to accelerate the design and optimization of compounds based on the this compound scaffold.

Emerging opportunities in this area include:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. nih.gov These models can then be used to predict the bioactivity, toxicity, and ADME properties of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. lifechemicals.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. lifechemicals.com By providing the model with a set of desired characteristics, such as high binding affinity to a specific target and low predicted toxicity, it can generate novel chemical structures based on the this compound core.

SAR Exploration: AI can help to analyze complex SAR data and identify subtle patterns that may not be apparent to human researchers. researchgate.net This can lead to a deeper understanding of how structural modifications affect biological activity and guide the design of more effective compounds.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly reduce the time and cost associated with drug discovery, ultimately accelerating the development of new and innovative medicines.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,5-Difluorophenyl)propan-2-ol, and what factors influence yield optimization?

Answer: The compound is typically synthesized via Grignard reactions or nucleophilic substitutions . For example:

  • Grignard route : Reacting 3,5-difluorophenylmagnesium bromide with acetone, followed by acidic workup.
  • Epoxide ring-opening : Using 3,5-difluorophenyl nucleophiles with epichlorohydrin derivatives.

Q. Key factors for yield optimization :

  • Solvent polarity (e.g., THF or ether for Grignard reactions).
  • Temperature control (low temperatures to minimize side reactions).
  • Catalyst use (e.g., Lewis acids like BF₃·OEt₂ for stereoselective synthesis).

Reference similar fluorinated propanol derivatives in fungicide patents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H NMR : Identify the hydroxyl proton (δ ~2.5–3.5 ppm, broad) and methyl/methylene groups.
  • ¹⁹F NMR : Two distinct peaks for para-fluorines (δ ~−110 to −120 ppm, split due to coupling).
  • IR Spectroscopy : Confirm the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 188 (C₉H₉F₂O⁺) with fragmentation patterns reflecting fluorine loss.

Data interpretation challenges : Fluorine atoms cause splitting in NMR spectra; coupling constants (²J₆-F) help assign substituent positions .

Q. What are the recommended storage conditions for this compound to prevent degradation?

Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to minimize oxidation.
  • Container : Amber glass vials to avoid light-induced decomposition.
  • Handling : Use moisture-free environments (fluorinated alcohols may hydrolyze in humid conditions).

Safety data for analogous fluorinated alcohols (e.g., H315/H319 hazards) suggest avoiding prolonged air exposure .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

Answer: The 3,5-difluorophenyl group exerts strong electron-withdrawing effects , which:

  • Reduce electron density on the aromatic ring, directing nucleophilic attacks to meta positions.
  • Enhance acidity of the hydroxyl group (pKa ~12–14 vs. ~16–18 for non-fluorinated analogs), facilitating deprotonation in base-catalyzed reactions.

Experimental validation : Compare reaction rates with non-fluorinated analogs in SN2 substitutions or esterification .

Q. What strategies resolve contradictions between computational predictions and experimental data in the compound’s conformational analysis?

Answer:

  • Cross-validation : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with X-ray crystallography or EPR spectroscopy to assess rotational barriers of the propan-2-ol moiety.
  • Dynamic NMR : Monitor temperature-dependent splitting to study hindered rotation around the C–O bond.

For fluorinated β-blockers, EPR studies resolved discrepancies in spin-labeled derivatives .

Q. How to design experiments to study the compound’s potential as a chiral building block in asymmetric synthesis?

Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in esterification or alkylation reactions.
  • Steric effects : Modify the 3,5-difluorophenyl group to enhance enantioselectivity (e.g., bulkier substituents).

Reference fluorinated antifungal agents in patents, where stereochemistry impacts bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.